An In-depth Technical Guide to 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine: Chemical Properties and Structure
An In-depth Technical Guide to 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the structural core of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of its physicochemical and pharmacological properties, making it a privileged structure in medicinal chemistry and agrochemical research.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of a specific derivative, 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine. This compound, with its unique substitution pattern, serves as a valuable building block for the synthesis of novel molecules with potential therapeutic applications.
Chemical Structure and Properties
The structure of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine is characterized by a central pyrimidine ring substituted with a chlorine atom at the 2-position, two methyl groups at the 4- and 6-positions, and an isobutyl (2-methylpropyl) group at the 5-position.
Structure:
Caption: Chemical structure of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine.
Physicochemical Properties:
| Property | Value (Estimated) | Source |
| CAS Number | 1384428-62-9 | [5] |
| Molecular Formula | C₁₀H₁₅ClN₂ | |
| Molecular Weight | 198.69 g/mol | |
| Appearance | Expected to be a white to light yellow crystalline solid or low melting solid. | [6] |
| Melting Point | Likely in a similar range to 2-chloro-4,6-dimethylpyrimidine (34-38 °C). The larger isobutyl group may slightly alter this. | [7] |
| Boiling Point | Expected to be higher than 2-chloro-4,6-dimethylpyrimidine (212 °C) due to increased molecular weight. | [7] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and dichloromethane. |
Hazard Information:
This compound is classified with several hazard codes, indicating it should be handled with appropriate safety precautions.[5]
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H336: May cause drowsiness or dizziness.
Spectroscopic Analysis (Predicted)
Detailed experimental spectra for 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine are not publicly available. However, the expected spectroscopic features can be predicted based on its structure and general principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH (if present) | A singlet for the C5-H is absent due to substitution. | - | - |
| C4-CH₃ and C6-CH₃ | ~2.4-2.6 | Singlet | 6H |
| -CH₂- (isobutyl) | ~2.5-2.7 | Doublet | 2H |
| -CH- (isobutyl) | ~1.8-2.0 | Multiplet | 1H |
| -CH₃ (isobutyl) | ~0.9-1.0 | Doublet | 6H |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 (C-Cl) | ~160-165 |
| C4, C6 | ~165-170 |
| C5 | ~110-120 |
| C4-CH₃, C6-CH₃ | ~20-25 |
| -CH₂- (isobutyl) | ~35-40 |
| -CH- (isobutyl) | ~28-33 |
| -CH₃ (isobutyl) | ~20-25 |
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by the following key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3000-3100 |
| C-H stretching (aliphatic) | 2850-3000 |
| C=N and C=C stretching (pyrimidine ring) | 1500-1600 |
| C-Cl stretching | 600-800 |
Synthesis and Reactivity
Proposed Synthetic Pathway:
A plausible synthesis of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine would likely involve the cyclocondensation of a β-dicarbonyl compound with an amidine, followed by chlorination.
Caption: Proposed synthetic workflow for 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine.
Experimental Protocol (Representative):
This protocol is a general representation and would require optimization for the specific target molecule.
Step 1: Synthesis of 4,6-Dimethyl-5-isobutylpyrimidin-2(1H)-one
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add 3-isobutyl-2,4-pentanedione and urea.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the mixture with an appropriate acid and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine
-
In a flask equipped with a reflux condenser and a dropping funnel, place the 4,6-Dimethyl-5-isobutylpyrimidin-2(1H)-one from the previous step.
-
Slowly add phosphorus oxychloride (POCl₃) to the flask.
-
Heat the reaction mixture to reflux for several hours.
-
After completion, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.
-
Purify the final product by column chromatography or distillation.
Reactivity:
The reactivity of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine is primarily dictated by the electrophilic nature of the pyrimidine ring and the lability of the C2-chloro substituent.
Nucleophilic Aromatic Substitution (SNAr):
The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack.[8] The chlorine atom at the 2-position is an excellent leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[9][10]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on the 2-chloropyrimidine core.
The rate and regioselectivity of SNAr reactions on the pyrimidine ring are influenced by both electronic and steric factors.[5][11] While the 4-position of a pyrimidine ring is generally more reactive towards nucleophiles than the 2-position due to better stabilization of the Meisenheimer intermediate, the presence of substituents can alter this preference.[8] In the case of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine, the bulky isobutyl group at the 5-position may sterically hinder attack at the adjacent 4- and 6-positions, potentially favoring substitution at the 2-position.
Potential Applications in Drug Discovery and Agrochemicals
The pyrimidine scaffold is a cornerstone in the development of a wide range of therapeutic agents and agrochemicals.[1][12] The ability to readily modify the pyrimidine core through reactions like SNAr allows for the creation of large libraries of compounds for screening.
Medicinal Chemistry:
Substituted pyrimidines are known to exhibit a broad spectrum of biological activities, including:
-
Anticancer: Many kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine core. These drugs target specific enzymes involved in cancer cell proliferation and survival.[8]
-
Antiviral: Pyrimidine nucleoside analogs are a critical class of antiviral drugs used in the treatment of HIV and other viral infections.[2]
-
Antimicrobial: The pyrimidine ring is found in various antibacterial and antifungal agents.[4][12]
-
Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory properties.[3]
The title compound, 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine, serves as a versatile intermediate for the synthesis of novel pyrimidine derivatives with potential as any of the above. The chloro group can be displaced by various nucleophiles, such as amines, thiols, and alcohols, to introduce diverse functionalities and explore structure-activity relationships.
Agrochemicals:
Pyrimidine derivatives are also widely used in the agricultural industry as herbicides, fungicides, and insecticides. The specific substitution pattern on the pyrimidine ring can be tailored to achieve selective activity against target pests while minimizing harm to crops and the environment.
Conclusion
2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine is a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined structure and predictable reactivity, particularly in nucleophilic aromatic substitution reactions, make it an attractive starting material for the synthesis of a wide array of functionalized pyrimidine derivatives. The extensive history of pyrimidines in successful drug discovery and agrochemical development programs underscores the potential of this and similar compounds in the ongoing search for novel and effective chemical entities. Further investigation into the synthesis and biological evaluation of derivatives of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine is warranted to fully explore its potential.
References
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
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- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. 2-Chloro-4,6-dimethylpyrimidine, 97% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. 2-Chloro-4,6-dimethylpyrimidine, CAS No. 4472-44-0 - iChemical [ichemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. wjarr.com [wjarr.com]
